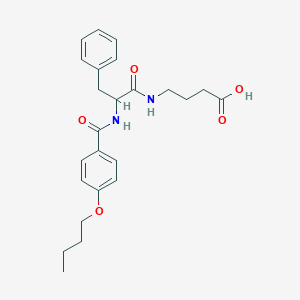

Methyl 4-fluoro-3-methylbenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorobenzoates involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008). Similarly, the synthesis of methyl 2-amino-5-fluorobenzoate through nitrification, esterification, and hydronation highlights the complexity and efficiency of fluorobenzoate synthesis routes (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Studies on methyl 4-hydroxybenzoate (a structurally similar compound) using single-crystal X-ray and Hirshfeld surface analysis reveal extensive hydrogen bonding, providing insights into the molecular interactions and crystal packing of methyl benzoates (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Fluorobenzoyl compounds participate in a variety of chemical reactions, leading to the synthesis of novel compounds with antimicrobial activities. The base-catalyzed cyclization of 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas with 2-bromoacetone to form 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines illustrates the reactivity of these compounds (A. Saeed et al., 2010).

Physical Properties Analysis

The analysis of methyl 4-hydroxybenzoate's physical properties, including its crystal structure and intermolecular interactions, offers valuable insights into the physical characteristics of methyl 4-fluoro-3-methylbenzoate. The extensive hydrogen bonding and molecular interactions observed underscore the compound's potential for diverse applications (Abeer A. Sharfalddin et al., 2020).

Chemical Properties Analysis

Fluorinated compounds like methyl 2-amino-5-fluorobenzoate exhibit unique chemical properties due to the presence of fluorine atoms, affecting their reactivity and potential applications. The optimal synthesis methods and high yield indicate the efficient manipulation of chemical properties in these compounds (Yin Jian-zhong, 2010).

Applications De Recherche Scientifique

Detection of Aromatic Metabolites in Methanogenic Consortia : A study used fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, suggesting that these compounds, including derivatives of methyl 4-fluoro-3-methylbenzoate, are useful in understanding the metabolic pathways of microbial consortia involved in the degradation of toxic compounds (Londry & Fedorak, 1993).

Fluorescent Sensor for Metal Ions Detection : Another application is in the development of o-aminophenol-based fluorogenic chemosensors. These chemosensors exhibit high selectivity and sensitivity toward specific metal ions like Al³⁺ in living cell imaging, indicating the potential use of methyl 4-fluoro-3-methylbenzoate derivatives in biochemical sensing and diagnostics (Ye et al., 2014).

Study of Pharmaceutical and Cosmetic Compounds : Methyl 4-hydroxybenzoate, a derivative of methyl 4-fluoro-3-methylbenzoate, is extensively used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. The study includes crystal structure determination and theoretical analysis, contributing to understanding the substance's physical, chemical, and biological properties (Sharfalddin et al., 2020).

Na+/H+ Antiporter Inhibitors : Derivatives of methyl 4-fluoro-3-methylbenzoate are used to develop potent and selective benzoylguanidines as Na+/H+ exchanger inhibitors. These are studied for use as an adjunctive therapy in the treatment of acute myocardial infarction (Baumgarth, Beier & Gericke, 1997).

Enzymatic O-demethylation Studies : The substance has been used to study the O-demethylation of various organic compounds under anaerobic conditions by enzymes induced by Sporomusa, illustrating its role in understanding enzyme mechanisms and potentially aiding in bioremediation processes (Stupperich, Konle & Eckerskorn, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDIFIYFPFLAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596286 | |

| Record name | Methyl 4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-3-methylbenzoate | |

CAS RN |

180636-50-4 | |

| Record name | Methyl 4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

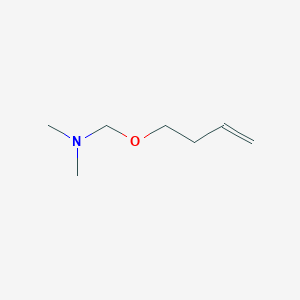

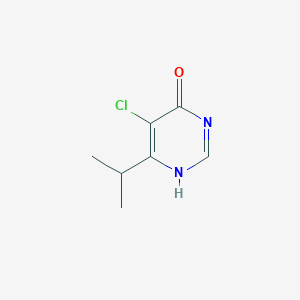

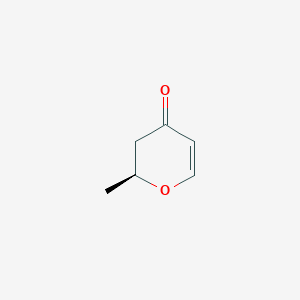

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)

![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)